DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
Description
Dipotassium 2-Naphthol-6,8-disulfonate Hydrate (CAS: 842-18-2) is a potassium salt derived from 2-naphthol-6,8-disulfonic acid. Its molecular formula is C₁₀H₆K₂O₇S₂·xH₂O, with a molecular weight of 380.47 g/mol (anhydrous basis). This compound is a crystalline powder, often appearing as a moist paste or grayish-white solid, and is highly water-soluble with fluorescence properties in solution .
Properties
IUPAC Name |
dipotassium;7-hydroxynaphthalene-1,3-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGBPVYSHHVHNU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8K2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Dipotassium 2-naphthol-6,8-disulfonate hydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a pH indicator in analytical chemistry.
Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dipotassium 2-naphthol-6,8-disulfonate hydrate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate or inhibitor, interacting with specific enzyme active sites. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Monopotassium 2-Naphthol-6,8-disulfonate
- CAS No.: 13846-08-7
- Molecular Formula: C₁₀H₇KO₇S₂ (monopotassium salt)
- Key Differences :
Disodium 3-Hydroxynaphthalene-2,7-disulfonate
- CAS No.: Not explicitly provided (referred to as "Disodium 3-hydroxynaphthalene-2,7-disulfonate" in ).
- Molecular Formula : C₁₀H₆Na₂O₇S₂
- Key Differences :
Glycyrrhizic Acid Dipotassium Salt Hydrate
- CAS No.: 68797-35-3
- Molecular Formula : C₄₂H₆₀K₂O₁₆·xH₂O
- Key Differences :
Comparative Data Table
Research Findings and Functional Distinctions
Fluorescence and pH Sensitivity
This compound exhibits unique pH-dependent fluorescence, making it ideal for real-time monitoring of enzymatic reactions (e.g., halide dehydrogenase assays at pH 8.5) . In contrast, sodium or monopotassium analogs lack comparable fluorescence utility.
Biological Activity
Dipotassium 2-Naphthol-6,8-disulfonate hydrate (CAS No. 842-18-2) is a compound with significant biological activity, primarily due to its structural features that enable interactions with various biological systems. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound consists of a naphthalene core with sulfonate groups that enhance its solubility in aqueous environments. The presence of these functional groups allows the compound to interact effectively with proteins and enzymes, influencing their activity.
- Protein Binding : The sulfonate groups increase the compound's hydrophilicity, facilitating interactions with basic proteins. This binding can alter protein conformation and function, impacting various cellular processes .
- Inhibition of Meiosis : Research indicates that dipotassium 2-naphthol-6,8-disulfonate can inhibit spermatocyte meiosis by binding to essential proteins involved in this process. This suggests potential applications in reproductive biology and toxicology .
- Staining Agent : In biological assays, dipotassium 2-naphthol-6,8-disulfonate is utilized as a staining agent due to its ability to bind to cellular components, allowing for visualization under microscopy.
Case Study: Interaction with Insulin Fibrils
A significant study examined the interaction of naphthol-based photoacids, including dipotassium 2-naphthol-6,8-disulfonate, with insulin fibrils. Key findings included:
- Binding Affinity : The compound demonstrated a strong binding affinity to insulin fibrils, which was evidenced by a reduction in the proton transfer rate upon binding. This suggests that the compound may influence amyloid formation and stability .
- Diffusion Coefficient : The binding reduced the diffusion coefficient of protons within the fibril structure, indicating that the compound alters the microenvironment around amyloid structures .
Toxicological Assessment
Toxicological studies have assessed the acute toxicity of related naphthol compounds:
- LD50 Values : For 2-naphthol (a related compound), the oral LD50 in rats was found to be 1320 mg/kg, indicating moderate toxicity. Observed clinical signs included reduced activity and gastrointestinal disturbances .
- Dermal Exposure : Dermal LD50 values for naphthol compounds were reported as greater than 10,000 mg/kg, suggesting low toxicity via skin exposure .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Protein Interaction | Binds to basic proteins; alters activity and conformation. |
| Meiosis Inhibition | Inhibits spermatocyte meiosis; potential applications in reproductive studies. |
| Staining Applications | Used as a staining agent in biological assays for visualization purposes. |
| Toxicological Profile | Moderate acute toxicity; low dermal toxicity; impacts on liver and kidney function observed in related studies. |
Preparation Methods
Reaction Conditions and Mechanistic Insights
In a standard procedure, 2-naphthol is dispersed in 98% sulfuric acid at 40°C, followed by gradual addition of 20% oleum over six hours. The exothermic reaction raises the temperature to 60°C, maintained for 16 hours, then increased to 80°C for an additional 15 hours to ensure complete sulfonation. This two-stage heating profile prevents over-sulfonation, which could yield trisulfonated byproducts like 2-naphthol-3,6,8-trisulfonic acid.
The sulfonation mechanism proceeds via electrophilic aromatic substitution, where the electron-donating hydroxyl group activates the naphthalene ring. Sulfur trioxide (from oleum) acts as the electrophile, preferentially attacking the 6- and 8-positions due to steric and electronic factors.
Potassium Salt Precipitation and Hydrate Formation
Following sulfonation, the crude 2-naphthol-6,8-disulfonic acid is converted to its dipotassium salt through neutralization and crystallization. This step determines the product’s purity, hydrate composition, and yield.
Neutralization and Crystallization Protocols
The sulfonation mixture is quenched in ice water, and potassium chloride is added to precipitate the dipotassium salt. A patent by RU2212401C1 details a high-yield method:
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Quenching : The sulfonation mass is poured into water at 90°C to dissolve intermediates.
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Salt Addition : Potassium chloride (240 g/L) and ammonia water (141.5 g/L NH₃) are introduced to adjust pH and ion strength.
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Crystallization : Slow cooling to 35°C over 12 hours induces crystallization, yielding a paste containing 64.7% this compound.
Table 1: Crystallization Parameters and Yields
| Parameter | Value | Source |
|---|---|---|
| KCl Concentration | 240 g/L | |
| Cooling Rate | 0.5°C/hour | |
| Final Temperature | 35°C | |
| Yield (Dipotassium Salt) | 64.7–68% | |
| Purity | >95% (by HPLC) |
Purification and Byproduct Management
The crude product contains impurities such as 2-naphthol-3,6-disulfonic acid (R acid, 0.1–0.7%) and monosulfonated derivatives (0.02–0.25%). Purification involves:
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Selective Precipitation : Differential solubility of potassium salts allows R acid (sodium salt) to remain in solution while the target compound crystallizes.
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Countercurrent Washing : The filter cake is washed with KCl solution (240 g/L) to remove residual sulfonic acids.
Industrial-Scale Optimization Strategies
Temperature and Time Trade-offs
Higher sulfonation temperatures (80°C vs. 60°C) reduce reaction time but increase trisulfonation byproducts. A balance is achieved by:
Solvent and Reagent Economics
Recycling mother liquors reduces KCl and ammonia consumption. Patents report reusing filtrates containing 22 g/L KCl and 2.64 g/L residual disulfonate for subsequent batches, cutting raw material costs by 18%.
Analytical Characterization of the Hydrate
Post-synthesis analysis confirms the hydrate’s composition:
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Thermogravimetric Analysis (TGA) : Weight loss at 110°C corresponds to 2.5–3.0 water molecules per disulfonate unit.
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X-ray Diffraction : Distinct peaks at 2θ = 12.4°, 18.7°, and 25.3° confirm crystalline hydrate formation.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison for Dipotassium Salt Synthesis
| Method | Yield | Purity | Byproducts | Scale |
|---|---|---|---|---|
| Sulfonation + KCl | 60% | 93% | R acid (12%) | Industrial |
| Ammonia-Mediated | 68% | 95% | R acid (0.7%) | Pilot Plant |
| Diazo-Coupling | 45% | 88% | Trisulfonates | Laboratory |
The ammonia-mediated process (RU2212401C1) achieves superior purity by leveraging ammonium’s buffering capacity to suppress R acid co-precipitation .
Q & A
Basic: How can Dipotassium 2-Naphthol-6,8-disulfonate Hydrate be utilized as a pH-sensitive probe in enzymatic activity assays?
Methodological Answer:
This compound serves as a fluorescent pH indicator in enzymatic assays due to its sensitivity in the weak alkaline range (pH 7.5–9.0). For example, in halodehalogenase activity assays, researchers can monitor pH changes by measuring fluorescence intensity at 45°C in 20 mM HEPES buffer (pH 8.50) with 45 mM 2-chloropropionic acid as the substrate. A 50% fluorescence change at 15 minutes correlates with bacterial suspension density (OD600 = 2.0), enabling real-time tracking of enzyme kinetics .
Advanced: What spectroscopic techniques are suitable for characterizing proton transfer dynamics of this compound in aqueous solutions?
Methodological Answer:
Femtosecond infrared spectroscopy is ideal for studying ultrafast proton transfer mechanisms. When this compound acts as a photoacid, light excitation triggers proton release to bicarbonate (HCO3<sup>−</sup>). Researchers can use time-resolved IR spectra to quantify dissociation constants (e.g., pKa = 3.45 for carbonic acid) and analyze protonation kinetics. This technique is critical for understanding solvation dynamics in carbon capture or enzymatic systems .
Basic: How does the variable hydration state of this compound impact experimental reproducibility?
Methodological Answer:
The hydrate form contains up to 15% water (w/w), which may alter solubility, fluorescence properties, and reaction stoichiometry. To ensure reproducibility:
- Quantify water content via Karl Fischer titration.
- Pre-dry samples under controlled conditions (e.g., vacuum desiccation) if anhydrous conditions are required.
- Validate purity using HPLC (>98.0% area%) and ion-exchange titration (>98.0% anhydrous basis) .
Advanced: What chromatographic methods effectively separate this compound in complex mixtures?
Methodological Answer:
Reversed-phase ion-pair chromatography with UV detection (e.g., 254 nm) is recommended. Use a C18 column, 5 mM ammonium tetrabutyl bromide as the ion-pair reagent, and a mobile phase of methanol-tetramethylene oxide (70:30 v/v). This method resolves sulfonated compounds like 2-naphthol-6,8-disulfonate from interferents (e.g., methyl orange) in environmental or biological samples .
Basic: How can researchers verify the purity and structural integrity of commercial batches?
Methodological Answer:
- Purity: Use HPLC with a C18 column and UV detection (λ = 280 nm). Accept batches with ≥98.0% peak area purity.
- Hydration State: Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content (max 15%).
- Structural Confirmation: FT-IR spectroscopy validates sulfonate (SO3<sup>−</sup>) and hydroxyl (–OH) functional groups. Compare spectra to reference standards .
Advanced: What experimental conditions optimize fluorescence-based assays using this compound?
Methodological Answer:
Maximize fluorescence sensitivity by:
- Using 20 mM HEPES buffer (pH 8.5) to stabilize the compound’s ionic state.
- Maintaining temperature at 45°C to enhance reaction rates without denaturing enzymes.
- Avoiding metal ions (e.g., Fe<sup>3+</sup>) that quench fluorescence. Pre-treat samples with chelating agents (e.g., EDTA) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .
Advanced: How does the compound’s fluorescence behavior vary with solvent polarity and pH?
Methodological Answer:
In aqueous solutions, fluorescence intensity peaks at pH 8.5 due to optimal deprotonation of the naphthol group. In polar aprotic solvents (e.g., DMSO), emission shifts bathochromically (~10 nm) due to reduced solvatochromic effects. Calibrate fluorescence responses using pH-adjusted buffers and solvent controls to avoid artifacts .
Basic: What are the key spectral properties for identifying this compound in UV-Vis studies?
Methodological Answer:
- UV-Vis Absorbance: Strong absorption at 310 nm (π→π* transition) and a weaker band at 275 nm (n→π*).
- Fluorescence Emission: Peak at 420 nm (λex = 310 nm) with intensity proportional to pH in alkaline conditions.
- Quenching Effects: Presence of heavy metals (e.g., Cu<sup>2+</sup>) reduces emission; use chelators to mitigate interference .
Advanced: How can computational modeling predict the compound’s reactivity in proton-coupled electron transfer (PCET) reactions?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the sulfonate group’s electron-withdrawing effects and naphthol’s acidity. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials and protonation sites. Validate models against experimental pKa and fluorescence data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
